4-Ethyl-3-methoxyhexan-1-amine
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Overview
Description
4-Ethyl-3-methoxyhexan-1-amine is an organic compound with the molecular formula C9H21NO. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a hexane chain substituted with ethyl and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-methoxyhexan-1-amine typically involves the alkylation of a suitable precursor. One common method is the reductive amination of 4-ethyl-3-methoxyhexanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The process involves the same reductive amination reaction but optimized for large-scale production, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methoxyhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acid chlorides, sulfonyl chlorides, and alkyl halides are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Amides, sulfonamides, and alkylated amines.
Scientific Research Applications
4-Ethyl-3-methoxyhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 4-ethyl-3-methoxyhexan-1-amine involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also act as a nucleophile, participating in reactions that modify biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-methoxyhexan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
4-Ethyl-3-methoxyhexanoic acid: Contains a carboxylic acid group instead of an amino group.
4-Ethyl-3-methoxyhexane: Lacks the functional groups present in the amine.
Uniqueness
4-Ethyl-3-methoxyhexan-1-amine is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its primary amine group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-ethyl-3-methoxyhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-8(5-2)9(11-3)6-7-10/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
YTPZXTSSQYKMLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CCN)OC |
Origin of Product |
United States |
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